molecular formula C16H25NO3 B1240704 Tramadol N-Oxide

Tramadol N-Oxide

Cat. No.: B1240704
M. Wt: 279.37 g/mol
InChI Key: HBXKSXMNNGHBEA-ZBFHGGJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tramadol N-oxide involves the N-oxidation of tramadol. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Mechanism of Action

Tramadol N-oxide exerts its effects primarily through its conversion to tramadol. Tramadol has both opioid and non-opioid mechanisms of action. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine . This dual mechanism contributes to its analgesic properties by modulating pain signals in the central nervous system .

Biological Activity

Tramadol N-Oxide (TNO), also known as RWJ-38705, is a metabolite of tramadol, a widely used analgesic. This compound has gained attention due to its unique pharmacological properties, which differ significantly from those of its parent drug. This article explores the biological activity of TNO, including its metabolism, analgesic effects, and potential clinical applications.

Metabolism of this compound

TNO undergoes extensive metabolism in various species, including humans. Studies have shown that TNO is metabolized primarily in the liver, with significant conversion to tramadol occurring in both rat and human hepatic S9 fractions. The metabolic pathways include:

  • N-Oxide Reduction
  • O-Demethylation
  • N-Demethylation
  • Cyclohexylhydroxylation

In vitro studies demonstrated that unchanged TNO constituted 60% of the sample in mouse hepatic fractions, while this percentage was 24% in rats and 26% in humans . The conversion of TNO to tramadol is rapid and substantial, suggesting that TNO acts as a prodrug for tramadol.

Analgesic Activity

TNO exhibits notable analgesic properties that are distinct from those of tramadol. Research indicates that TNO produces dose-related antinociceptive effects across various pain models:

  • Mouse Abdominal Irritant Test : ED50 = 15.5 mg/kg
  • Hot-Plate Test (48°C) : ED50 = 84.7 mg/kg
  • Tail-Flick Test : ED50 = 316.4 mg/kg
  • Hot-Plate Test (55°C) : ED50 = 138.2 mg/kg

The duration of action for TNO is significantly extended compared to tramadol, lasting approximately 4-5 hours . Importantly, TNO has minimal affinity for traditional opioid receptors (mu, delta, kappa), indicating a different mechanism of action than typical opioids .

Side Effects and Advantages

TNO offers several advantages over tramadol and traditional opioids:

  • Reduced Side Effects : TNO is associated with fewer side effects such as respiratory depression and constipation, which are common with opioid analgesics .
  • Longer Duration of Action : Patients may benefit from longer-lasting pain relief without the need for frequent dosing .
  • Prodrug Characteristics : As a prodrug, TNO's conversion to tramadol allows for effective pain management while minimizing the risk of abuse associated with direct opioid administration .

Case Studies and Clinical Implications

Case studies have highlighted the potential clinical benefits of TNO:

  • Chronic Pain Management : In patients requiring long-term analgesia, TNO may provide effective pain relief with a lower incidence of adverse effects compared to traditional opioids.
  • Post-Surgical Pain Control : Studies suggest that TNO could be beneficial in managing postoperative pain due to its prolonged analgesic effects.

Comparative Analysis of Tramadol and this compound

The following table summarizes key differences between tramadol and its N-Oxide derivative:

FeatureTramadolThis compound
Analgesic MechanismOpioid receptor agonistProdrug; minimal opioid receptor affinity
Duration of ActionShorter (2-4 hours)Longer (4-5 hours)
Side EffectsRespiratory depression, constipationFewer side effects
MetabolismHepatic metabolismExtensive hepatic metabolism to tramadol

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

1-[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide

InChI

InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1

InChI Key

HBXKSXMNNGHBEA-ZBFHGGJFSA-N

Isomeric SMILES

C[N+](C)(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)[O-]

Canonical SMILES

C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-]

Synonyms

2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride
RWJ 38705
tramadol N-oxide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted its free base in basified water (pH>9) and then extracted with ether. The solid was then heated under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 (use of Pt/C is suggested for its ease of removal) on carbon was then added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru filter aid. The filtrate was concentrated under vacuum while being heated to a temperature <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.